molecular formula C8H7ClF3N3 B1369455 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride CAS No. 1185303-39-2

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

Cat. No. B1369455
M. Wt: 237.61 g/mol
InChI Key: CELIWBMVPASHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C8H6F3N3•HCl and a molecular weight of 237.61 .


Molecular Structure Analysis

The molecular structure of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is defined by its InChI code: 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride are largely determined by its molecular structure. It has a molecular weight of 237.61 . Other properties such as solubility, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Synthesis and Biological Applications

  • Antihypertensive Activity : Research has shown the synthesis of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine with potent antihypertensive effects. These compounds were identified and screened for their antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

  • Antimicrobial and Genotoxic Properties : Studies have synthesized derivatives of 1H-benzoimidazol-2-ylamine and investigated their antimicrobial and genotoxic activities. Crystal and molecular structures of these derivatives have been determined, showing promising applications in antimicrobial therapies (Benvenuti et al., 1997).

  • Neuronal Receptor Influence : Modifications of the drug riluzole with trifluoromethyl-containing heterocycles, including derivatives of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine, have been studied. These compounds influence neuronal NMDA receptors and affect the release and reuptake of the neurotransmitter glutamate (Sokolov et al., 2017).

  • Photoluminescence Applications : Research into benzoimidazole-based ligands, including related structures, has shown potential for applications in photoluminescence. This is particularly relevant in the context of light-emitting devices, with emissions ranging from green to red (Huang et al., 2004).

Synthesis and Characterization

  • Crystallographic Analysis : Detailed crystallographic analysis and characterization of benzoimidazole derivatives have been conducted, providing insights into their molecular structures and potential applications in various scientific fields (Benvenuti et al., 1995).

  • Chemical Synthesis Techniques : Advanced techniques in chemical synthesis have been employed to create a range of derivatives related to 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine. These include microwave-promoted synthesis and reactions under various conditions, expanding the possible applications of these compounds (Lei et al., 2013).

Safety And Hazards

The safety data sheet (SDS) for 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Future Directions

The future directions for research involving 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride are not specified in the available literature. Given its use in proteomics research, it may be involved in studies exploring protein function, interactions, or structure .

properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELIWBMVPASHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

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